Methyl 6-(trifluoromethyl)nicotinate
Overview
Description
Methyl 6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Methyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action could lead to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Given its similarity to niacin, it may influence pathways related to lipid metabolism and vasodilation .
Result of Action
Its potential to induce peripheral vasodilation suggests it may enhance local blood flow, which could have various effects depending on the context of its application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
Methyl 6-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo ester hydrolysis to form nicotinic acid and methanol, a reaction mediated by nonspecific α-naphthylacetate-esterase . This interaction highlights its potential role in enzymatic processes and its ability to influence biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular integrity and function
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes ester hydrolysis to form nicotinic acid and methanol, which can further participate in various biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to cause skin and eye irritation, and its stability and degradation over time can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it may cause toxic or adverse effects, such as respiratory irritation . Understanding the threshold effects and safe dosage levels is crucial for its application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to nicotinic acid and methanol through ester hydrolysis . This conversion is mediated by enzymes such as nonspecific α-naphthylacetate-esterase, highlighting its role in metabolic processes.
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEATXKNYTRXHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379632 | |
Record name | methyl 6-(trifluoromethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221313-10-6 | |
Record name | methyl 6-(trifluoromethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221313-10-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the paper doesn't specifically detail the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides, it does state that it's formed from the reaction of 3-(polyfluoroacyl)chromones with acetoacetamide in the presence of ammonium acetate []. The reaction proceeds at the C-2 atom of the chromone system, leading to pyrone ring-opening and subsequent cyclization to yield the desired product.
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